1-(4-Methylbenzyl)-2-thiourea

Description

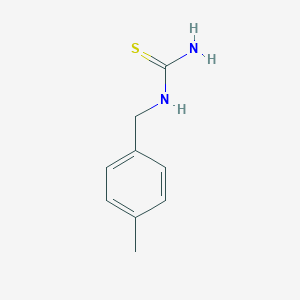

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZSYIMZOJHWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365250 | |

| Record name | 1-(4-Methylbenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-74-6 | |

| Record name | 1-(4-Methylbenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103854-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methylbenzyl)-2-thiourea CAS 103854-74-6

An In-Depth Technical Guide to 1-(4-Methylbenzyl)-2-thiourea (CAS 103854-74-6): A Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 103854-74-6), a specific member of the pharmacologically significant thiourea class of compounds. While this particular molecule remains largely uncharacterized in the scientific literature, the thiourea scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes information on the broader class of thiourea derivatives to provide a robust framework for understanding this compound. The guide details the physicochemical properties, a validated synthesis protocol, and analytical characterization methods for this compound. Furthermore, it presents a forward-looking analysis of its prospective biological activities and mechanisms of action, drawing from established structure-activity relationships of analogous compounds. Finally, it outlines strategic experimental workflows for initiating the biological screening of this promising molecule.

The Thiourea Pharmacophore: A Privileged Scaffold in Medicinal Chemistry

Thiourea and its derivatives are a critical class of organic compounds recognized for their vast chemical versatility and broad spectrum of biological activities.[1] The unique structural feature of thiourea, H₂N-C(=S)-NH₂, where a sulfur atom replaces the oxygen of urea, confers distinct chemical properties that are highly advantageous for drug design.[2][3] The thiourea moiety contains three reactive centers: a thionic group and two amino groups capable of forming extensive hydrogen bond networks and acting as donor-acceptor systems for non-covalent interactions with biological targets like enzymes, DNA, and cellular receptors.[1]

This structural versatility has led to the development of numerous therapeutic agents across various disease areas. Notable examples include the antituberculosis agents Thioacetazone and Thiocarlide, the antiseptic Noxythiolin, and several histamine H₂-receptor antagonists like Metiamide.[1][4] In contemporary drug discovery, thiourea derivatives are aggressively being pursued for their potent anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][5][6][7] Compounds such as SHetA2 and Triapine are in advanced research stages as novel cancer therapies, underscoring the scaffold's enduring relevance.[1] this compound represents a synthetically accessible yet underexplored molecule within this potent chemical class, offering a valuable starting point for novel drug discovery programs.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to designing experiments and interpreting biological data. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 103854-74-6 | [8][9] |

| Molecular Formula | C₉H₁₂N₂S | [8][10] |

| Molecular Weight | 180.27 g/mol | [8][9] |

| Monoisotopic Mass | 180.07211 Da | [10] |

| Structure (SMILES) | CC1=CC=C(C=C1)CNC(=S)N | [10] |

| Predicted XlogP | 1.4 | [10] |

Structural Features

The structure of this compound consists of two key moieties: the thiourea core and the 4-methylbenzyl substituent.

-

Thiourea Core: This group is the primary pharmacophore. The N-H protons are acidic and act as hydrogen bond donors, while the sulfur atom is a hydrogen bond acceptor. This dual capability allows for strong and specific binding to protein active sites.[1]

-

4-Methylbenzyl Group: This lipophilic group influences the compound's solubility and ability to cross cell membranes. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket, while the methyl group adds to the overall hydrophobicity.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of N-substituted thioureas is a well-established area of organic chemistry. The most direct and efficient method involves the reaction of an amine with an appropriate isothiocyanate.[11][12]

Retrosynthetic Analysis & Workflow

The logical disconnection for this compound is at the C-N bond between the benzyl group and the thiourea core. This leads back to 4-methylbenzylamine and a thiocarbonyl source. A common laboratory-scale synthesis involves reacting 4-methylbenzyl isothiocyanate with ammonia.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from 4-methylbenzylamine. The causality for this choice rests on the high reliability and atom economy of isothiocyanate-based reactions for generating thioureas.[12]

Step 1: Synthesis of 4-Methylbenzyl Isothiocyanate

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylbenzylamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thiophosgene (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Rationale: Dropwise addition controls the exothermic reaction and prevents side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylbenzyl isothiocyanate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-methylbenzyl isothiocyanate (1.0 eq) in tetrahydrofuran (THF).

-

Reagent Addition: Add an aqueous solution of ammonia (2.0 eq, 28-30%) dropwise to the isothiocyanate solution at room temperature.

-

Reaction & Precipitation: Stir the reaction mixture at room temperature for 1-2 hours. The product will typically precipitate out of the solution as a white solid. Rationale: The high nucleophilicity of ammonia leads to a rapid and clean reaction.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl (CH₃) protons (~2.3 ppm), a doublet for the benzylic (CH₂) protons (~4.5 ppm, coupled to the NH proton), aromatic protons in the 6.5-7.5 ppm region, and broad singlets for the NH and NH₂ protons.

-

¹³C NMR: The carbon NMR will show a signal for the thiocarbonyl (C=S) carbon at approximately 180-185 ppm, along with signals for the methyl, benzylic, and aromatic carbons.

-

FT-IR: The infrared spectrum provides functional group confirmation, with characteristic stretches for N-H bonds (3100-3400 cm⁻¹) and the C=S bond (~1300-1400 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight, showing a prominent ion corresponding to [M+H]⁺ at m/z 181.079.[10]

Prospective Biological Activity and Mechanism of Action

While specific biological data for this compound is not available, its structure allows for informed predictions based on the extensive research on related thiourea derivatives.

Potential as an Anticancer Agent

Many N-aryl and N-benzyl thiourea derivatives exhibit potent anticancer activity, often by inhibiting protein kinases.[1][13] Kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2 are common targets.[13] The mechanism involves the thiourea derivative acting as an ATP mimic, binding to the kinase's ATP pocket and preventing phosphorylation, thereby halting downstream cell proliferation signals.

Caption: General mechanism of thiourea derivatives as kinase inhibitors.

The 4-methylbenzyl group of the title compound is well-suited to occupy the hydrophobic region of an ATP-binding pocket, while the thiourea N-H groups can form critical hydrogen bonds with hinge region residues, a classic binding mode for kinase inhibitors.

Potential as an Antimicrobial and Antioxidant Agent

Thiourea derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[7] The mechanism can involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.[7] Furthermore, the sulfur atom allows thiourea derivatives to act as potent antioxidants by scavenging free radicals, which could be beneficial in diseases associated with oxidative stress.[1][11]

Experimental Workflows for Biological Screening

For a researcher beginning to investigate this compound, a logical and phased screening approach is crucial.

Caption: Phased biological screening workflow for a novel compound.

Workflow 1: In Vitro Cytotoxicity Assay (MTT)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Rationale: Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow 2: Kinase Inhibition Assay

-

Assay Principle: Use a commercially available in vitro kinase assay kit (e.g., for EGFR) that typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Reaction Setup: In a multi-well plate, combine the target kinase enzyme, its specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

-

Detection: Add the detection reagent, which generates a luminescent or fluorescent signal that is inversely proportional to the amount of kinase activity.

-

Analysis: Measure the signal and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value against the specific kinase.

Conclusion and Future Directions

This compound stands as a promising yet unexamined molecule within the medicinally-proven class of thiourea derivatives. Its straightforward synthesis and structural features—a potent hydrogen-bonding core and a lipophilic benzyl group—make it an attractive candidate for screening in anticancer and antimicrobial discovery programs. This guide provides the essential technical foundation, from synthesis to prospective biological mechanisms and screening protocols, to empower researchers to unlock its potential.

Future work should focus on executing the outlined screening workflows to generate initial biological data. If promising activity is identified, subsequent steps should include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the benzyl ring (e.g., altering substituent position, adding electron-withdrawing/donating groups) to optimize potency and selectivity.

-

Target Identification: Utilizing biochemical and cellular assays to confirm the specific molecular target(s) and elucidate the precise mechanism of action.

-

In Vivo Studies: Advancing the most promising analogs into animal models to evaluate efficacy, pharmacokinetics, and safety.

References

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

-

Ottokemi. Speciality Chemicals Product List. [Link]

-

Arctom. CAS NO. 103854-74-6 | 1-(4-Methylbenzyl)thiourea. [Link]

-

Chemical Product. This compound | CAS: 103854-74-6. [Link]

-

PubChemLite. This compound (C9H12N2S). [Link]

-

YouTube. Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

BYJU'S. Thiourea Structure. [Link]

-

ResearchGate. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubMed. N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". [Link]

-

Cenmed. 1 (4 Methylbenzyl) 3 Phenyl 2 50 Mg Thiourea. [Link]

-

Wikipedia. Thiourea. [Link]

-

RSC Publishing. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. [Link]

-

ResearchGate. The proposed mechanism for the formation of thiourea. [Link]

-

Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. byjus.com [byjus.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scbt.com [scbt.com]

- 9. CAS 103854-74-6 | 7767-1-22 | MDL MFCD00060468 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. PubChemLite - this compound (C9H12N2S) [pubchemlite.lcsb.uni.lu]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methylbenzyl)-2-thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Methylbenzyl)-2-thiourea, a compound of significant interest within the broader class of thiourea derivatives. Thioureas serve as versatile scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] Understanding the precise molecular architecture of these compounds is paramount for elucidating structure-activity relationships (SAR) and designing next-generation molecules with enhanced efficacy and specificity. This document details the synthesis, structural characterization through spectroscopic methods, and a thorough examination of the molecule's conformational properties. It is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of the Thiourea Scaffold

Thiourea, SC(NH₂)₂, and its derivatives are a class of organosulfur compounds that have garnered substantial attention due to their remarkable versatility.[3] The thiourea moiety, characterized by a central thiocarbonyl group flanked by amino groups, can act as both a hydrogen-bond donor and acceptor. This dual capability, combined with the overall planarity and electronic properties of the core, allows these molecules to interact with a wide range of biological targets.[2] Consequently, thiourea derivatives have been investigated for a vast spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5]

The molecule this compound (C₉H₁₂N₂S) incorporates two key structural features: the thiourea core responsible for key intermolecular interactions and a 4-methylbenzyl (p-tolyl) group. This lipophilic benzyl substituent plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and ability to bind to hydrophobic pockets within target proteins. This guide will deconstruct the molecule to provide a granular view of its structure.

Molecular Structure and Conformation

The core of the molecule is the thiourea group (-NH-C(=S)-NH₂). The C=S bond distance in thioureas is typically around 1.71 Å, and the C-N distances average 1.33 Å. The molecule is generally planar, a feature that is crucial for its interaction with biological macromolecules.[6] The structure is characterized by a central sp² hybridized carbon atom double-bonded to a sulfur atom. This thiocarbonyl group is attached to two nitrogen atoms: one primary amine (-NH₂) and one secondary amine substituted with the 4-methylbenzyl group.

A key structural feature of substituted thioureas is the potential for rotational isomerism and tautomerism.[10] The molecule is expected to be twisted, with significant dihedral angles between the plane of the thiourea core and the plane of the p-tolyl ring.[9] This twisted conformation is a result of steric hindrance and electronic effects. The N-H protons of the thiourea moiety are crucial for forming intermolecular hydrogen bonds, which often dictate the supramolecular assembly in the solid state and binding to protein active sites.[8]

Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂S | [11] |

| Molecular Weight | 180.27 g/mol | [11] |

| CAS Number | 103854-74-6 | [11] |

| Canonical SMILES | CC1=CC=C(C=C1)CNC(=S)N | N/A |

Synthesis of this compound

The synthesis of N-substituted thioureas is a well-established and efficient process, most commonly achieved through the reaction of an isothiocyanate with an amine.[12][13] This method is high-yielding and proceeds under mild conditions.[12]

Synthetic Workflow

The logical pathway for synthesizing this compound involves two primary routes, with the isothiocyanate route being the most prevalent and efficient.

Sources

- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrr.com [ijcrr.com]

- 11. scbt.com [scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijacskros.com [ijacskros.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzyl)-2-thiourea

Abstract

Thiourea derivatives are a class of compounds renowned for their diverse biological activities and their utility as versatile intermediates in organic synthesis.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 1-(4-Methylbenzyl)-2-thiourea. The synthesis is approached via the highly efficient nucleophilic addition reaction between 4-methylbenzyl isothiocyanate and ammonia. We will explore the causality behind experimental choices, from precursor synthesis to final product purification. The characterization section establishes a self-validating system of analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol grounded in authoritative scientific principles.

Rationale and Significance

Thiourea and its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The core N-(C=S)-N fragment is crucial for these functions, often acting as a key pharmacophore that can engage in hydrogen bonding and coordinate with metal ions in biological systems.[3][4] The synthesis of specific derivatives like this compound allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the substituent groups can modulate biological efficacy and target specificity.[5] This guide focuses on a foundational synthetic route that is both reliable and scalable, providing a solid starting point for further derivatization and biological screening programs.

Synthesis of this compound

The synthesis is logically divided into two primary stages: the preparation of the key electrophilic intermediate, 4-methylbenzyl isothiocyanate, followed by its reaction with a nucleophilic ammonia source to yield the final thiourea product.

Stage 1: Synthesis of 4-Methylbenzyl Isothiocyanate (Intermediate)

The most common and efficient method for preparing isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) followed by a desulfurating agent.[6][7] This approach avoids the use of more toxic reagents like thiophosgene.

Reaction Principle: The primary amine (4-methylbenzylamine) first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurating agent, such as tosyl chloride, to eliminate a molecule of hydrogen sulfide and generate the isothiocyanate.[7]

Stage 2: Synthesis of this compound (Final Product)

Reaction Principle: The core of the synthesis is the nucleophilic addition of ammonia to the electrophilic carbon atom of the isothiocyanate group.[8] The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon of the -N=C=S group, leading to the formation of the thiourea derivative. This reaction is typically high-yielding and straightforward.[9]

Reaction Mechanism: Nucleophilic Addition

Caption: Mechanism of thiourea formation via nucleophilic attack.

Experimental Protocol: Synthesis Workflow

This protocol outlines the complete, one-pot synthesis from 4-methylbenzylamine.

Materials:

-

4-Methylbenzylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (TEA)

-

Tosyl Chloride (TsCl)

-

Ammonia solution (e.g., 28% in H₂O)

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (1M HCl)

-

Sodium Bicarbonate (saturated solution)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Workflow Diagram: Synthesis and Purification

Caption: Step-by-step workflow for the synthesis of the target compound.

Procedure:

-

Isothiocyanate Formation:

-

To a stirred solution of 4-methylbenzylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM) in an ice bath, add carbon disulfide (1.1 eq.) dropwise.

-

Expert Insight: The reaction is performed in an ice bath to control the initial exothermic reaction. Triethylamine acts as a base to deprotonate the amine, facilitating the formation of the dithiocarbamate salt.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add a solution of tosyl chloride (1.1 eq.) in DCM dropwise.

-

Stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

-

Thiourea Synthesis:

-

To the resulting solution containing the crude 4-methylbenzyl isothiocyanate, add an aqueous ammonia solution (2.0 eq.) dropwise.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours.

-

Expert Insight: Using an excess of ammonia drives the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic addition.

-

-

Workup and Purification:

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Trustworthiness: This washing sequence is critical. The HCl wash removes any unreacted amine, while the NaHCO₃ wash removes any acidic impurities, ensuring a clean crude product.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure, crystalline this compound.

-

Physicochemical and Spectroscopic Characterization

A combination of analytical techniques is required to unambiguously confirm the identity and purity of the synthesized compound. The data presented below are predictive values based on known spectral data for analogous thiourea derivatives.[10][11]

Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | C₉H₁₂N₂S[12][13] | Confirms the constituent elements. |

| Molecular Weight | 180.27 g/mol [13] | Used in stoichiometric calculations and MS. |

| Appearance | White to off-white crystalline solid | Initial indicator of product formation. |

| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | -NH and -NH₂ |

| 3100 - 3000 | Aromatic C-H stretching | Ar-H |

| 2950 - 2850 | Aliphatic C-H stretching | -CH₂- and -CH₃ |

| ~1620 | N-H bending | -NH₂ |

| 1550 - 1500 | C-N stretching | Thiourea core |

| ~1350 | C=S stretching (thiocarbonyl) | >C=S |

| ~820 | p-substituted C-H bend | Aromatic Ring |

| References for typical thiourea vibrational frequencies:[14][15][16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

Structure-Spectra Correlation Diagram

Caption: Predicted ¹H-NMR assignments for this compound.

¹H-NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | br s | 1H | R-NH -C=S |

| ~7.5 - 8.0 | br s | 2H | C-NH₂ |

| ~7.25 | d | 2H | Aromatic CH (ortho to CH₂) |

| ~7.15 | d | 2H | Aromatic CH (ortho to CH₃) |

| ~4.5 | d | 2H | Ar-CH₂ -NH |

| ~2.3 | s | 3H | Ar-CH₃ |

| Note: The NH protons are broad (br) singlets (s) and their chemical shifts can vary with concentration and temperature. The benzylic CH₂ protons are expected to be a doublet (d) due to coupling with the adjacent NH proton.[17][18] |

¹³C-NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S |

| ~136 | Ar-C -CH₃ |

| ~135 | Ar-C -CH₂ |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~48 | Ar-C H₂-NH |

| ~21 | Ar-C H₃ |

| The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a high chemical shift, typically >175 ppm.[3][11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray Ionization (ESI) is common.

-

Expected Molecular Ion Peak ([M+H]⁺): 181.0794 m/z.[12]

-

Key Fragmentation Pathways: A primary fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium ion (m/z 91) corresponding to the 4-methylbenzyl cation, which is a characteristic fragment for benzyl-containing compounds.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound via a nucleophilic addition pathway. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal characterization and purity assessment of the final product. The protocols and data provided herein serve as an authoritative foundation for the synthesis of this and other related thiourea derivatives for applications in medicinal chemistry, materials science, and organic synthesis.

References

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. Available from: [Link]

-

Ngah, F. A. A., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available from: [Link]

-

Oleiwi, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12. Available from: [Link]

-

Ragamathunnisa, M., et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Physics, 4(1), 05-08. Available from: [Link]

-

JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 6(6). Available from: [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756–1759. Available from: [Link]

-

Herchel, R., et al. (2019). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 24(12), 2291. Available from: [Link]

-

Hassan, N. I., et al. (2020). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 36(2), 238-249. Available from: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6296. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C9H12N2S). Available from: [Link]

-

Pisano, S., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(15), 5854. Available from: [Link]

-

Le, T. N., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(17), 3929. Available from: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. [Image]. Available from: [Link]

-

Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(10), 3464-3473. (Link available through ResearchGate: [Link])

-

Borisov, A., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(2), 499. Available from: [Link]

-

Chen, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. RSC Advances, 2(4), 1461-1467. Available from: [Link]

-

NIST. (n.d.). Thiourea. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Böck, D., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51, 280-289. (Link available through ResearchGate: [Link])

-

Taha, M., et al. (2017). Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. RSC Advances, 7(46), 28989-29003. Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). [Image]. Available from: [Link]

-

Han, J., et al. (2013). Synthesis and Activity of Novel Acylthiourea with Hydantoin. International Journal of Molecular Sciences, 14(10), 19526-19539. Available from: [Link]

-

ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Available from: [Link]

-

SpectraBase. (n.d.). Thiourea. In SpectraBase. John Wiley & Sons, Inc. Available from: [Link]

-

Al-Obaydi, A. A. M. (2012). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Trade Science Inc. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available from: [Link]

-

Sahoo, S. R., Subba, P., & Singh, V. K. (2021). Reactions of isocyanate/isothiocyanate with QMs. [Image]. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723790, Thiourea. Retrieved January 12, 2026 from [Link].

-

Bartolucci, S., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1161-1185. Available from: [Link]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 12. PubChemLite - this compound (C9H12N2S) [pubchemlite.lcsb.uni.lu]

- 13. scbt.com [scbt.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. jetir.org [jetir.org]

- 16. Thiourea [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

1-(4-Methylbenzyl)-2-thiourea solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Methylbenzyl)-2-thiourea

Abstract

This compound is a member of the thiourea class of compounds, which are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities.[1][2][3] A comprehensive understanding of the physicochemical properties of this specific derivative, particularly its solubility and stability, is fundamental for its advancement in drug development, from formulation to preclinical evaluation. This technical guide provides a predictive overview of the solubility profile of this compound based on the established chemistry of related compounds. Crucially, it furnishes detailed, field-proven experimental protocols for the precise determination of its solubility and stability, empowering researchers to generate the robust data required for regulatory and development milestones.

Introduction and Molecular Profile

Thiourea and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound this compound, also known as N-(4-methylbenzyl)thiocarbamide, belongs to this versatile chemical family. Its structure combines a lipophilic 4-methylbenzyl group with the polar, hydrogen-bonding-capable thiourea moiety, suggesting a nuanced physicochemical profile.

Molecular Identifiers:

-

Chemical Name: this compound

-

CAS Number: 103854-74-6[4]

-

Molecular Formula: C₉H₁₂N₂S[4]

-

Molecular Weight: 180.27 g/mol [4]

The thiourea core can exist in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) or isothiourea form.[1][5] For most thioureas in solution, the thione form is predominant, but this equilibrium can be influenced by the solvent and substitution patterns, affecting both reactivity and stability.[1]

Solubility Profile: A Predictive and Experimental Approach

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This is a common challenge for novel or specialized derivatives.[6] Therefore, this section outlines a predicted solubility profile based on structurally analogous compounds and provides a definitive experimental workflow for its determination.

Predicted Solubility Characteristics

The solubility of a compound is governed by solute-solvent interactions, temperature, and the physicochemical properties of both the solute and the solvent.[1]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Unsubstituted thiourea exhibits good solubility in water (137 g/L at 20°C) and alcohols.[7][8] The introduction of the 4-methylbenzyl group increases the molecule's lipophilicity, which is expected to significantly decrease its solubility in water. However, moderate solubility is anticipated in alcohols like ethanol and methanol, where the solvent can engage in hydrogen bonding with the thiourea's N-H and C=S groups while also solvating the aromatic ring.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Structurally related substituted phenylthioureas are known to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] It is highly probable that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Diethyl Ether): Thiourea is generally insoluble or very poorly soluble in nonpolar solvents.[1][7][8] The presence of the benzyl group may impart some minor affinity, but overall solubility is predicted to be low.

Key Factors Influencing Solubility

-

Hydrogen Bonding: The thiourea moiety's ability to act as both a hydrogen bond donor (via N-H groups) and an acceptor (via the C=S group) is a primary driver of its solubility in protic solvents.[1]

-

Temperature: The dissolution process is typically endothermic, meaning the solubility of this compound in most organic solvents is expected to increase with a rise in temperature.[1]

-

Molecular Structure: The balance between the hydrophilic thiourea core and the lipophilic 4-methylbenzyl substituent dictates the compound's overall solubility profile.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard, equilibrium-based technique for accurately determining solubility. The protocol below is a self-validating system designed to produce reliable and reproducible results.[6]

Methodology Steps:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The visible presence of undissolved solid is essential to confirm that saturation has been achieved.[6]

-

Equilibration: Place the sealed vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 rpm) to create a compact pellet of the undissolved solid.[6]

-

Sampling and Filtration: Carefully withdraw a precise volume of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulates.[6]

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the validated linear range of the analytical quantification method (e.g., HPLC-UV).[6]

-

Quantification: Analyze the diluted sample using a validated HPLC method against a standard curve prepared with known concentrations of this compound.[6]

-

Calculation: Determine the final solubility by multiplying the quantified concentration by the dilution factor.

Workflow for Experimental Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Data Presentation: Solubility

All experimentally determined solubility data should be recorded in a structured format for clear comparison and analysis.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| Hexane | 25 |

Stability Profile: Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand a compound's intrinsic chemical behavior.[9][10] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated storage to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][11]

Anticipated Degradation Pathways

-

Hydrolytic Degradation: The thiourea functional group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the C-N or C=S bonds.

-

Oxidative Degradation: The sulfur atom in the thiocarbonyl group is a prime target for oxidation.[7] Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of sulfoxides, sulfones, or other related species.

-

Photodegradation: Aromatic compounds and those with chromophores like the thiocarbonyl group can be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions. For thiourea itself, thermal stress can induce rearrangement to ammonium thiocyanate.[8]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely.[12]

Methodology Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal (Solution): Reflux the stock solution at a controlled temperature.

-

Thermal (Solid): Expose the solid compound to dry heat in an oven.

-

Photolytic: Expose the stock solution to a controlled light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.

Workflow for Forced Degradation Studies

Caption: Overview of a typical forced degradation study workflow.

Data Presentation: Stability

Summarize the results from the forced degradation study in a clear, tabular format.

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Observations (e.g., New Peaks in Chromatogram) |

| 0.1 M HCl, 60°C | 24 | |||

| 0.1 M NaOH, 60°C | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| Heat, 80°C | 24 | |||

| Photolytic (ICH Q1B) | 24 |

Recommended Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for both solubility and stability studies due to its ability to separate and quantify the analyte of interest from other components.[1]

-

Principle: A reversed-phase HPLC method is recommended.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides robust separation for compounds of this polarity.[8][13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is advisable to ensure good peak shape and separation from potential degradants.

-

Detection: UV detection is appropriate. Based on the thiourea chromophore, a detection wavelength between 235-245 nm should provide adequate sensitivity.[8][13]

-

Validation: The analytical method must be validated for specificity, linearity, accuracy, and precision to ensure the integrity of the generated data.[14]

Conclusion

While specific published data on the solubility and stability of this compound is scarce, a scientifically grounded profile can be predicted based on its molecular structure and the behavior of related thiourea derivatives. It is anticipated to have low aqueous solubility but good solubility in polar organic solvents like DMSO and alcohols. Its stability profile must be carefully evaluated, with particular attention to potential hydrolysis and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately determine these critical physicochemical parameters, thereby facilitating informed decisions in formulation development, analytical method design, and overall progression of this compound as a potential therapeutic agent.

References

- BenchChem. (n.d.). Solubility and stability of thiourea compounds in organic solvents.

- BenchChem. (n.d.). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Bake, G. B., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-9.

- Sciencemadness Wiki. (2022). Thiourea.

- Jatto, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Anjali, M. et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4155-4160.

- WHO. (2003). Thiourea (CICADS 49). Inchem.org.

- Iacob, B-C. et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3291.

- Krasucka, D. et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(23), 8565.

- Nikolova, S. et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(19), 6829.

- Oleiwi, H. M. et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking for Urease Enzyme. Iraqi Journal of Science, 64(1), 1-12.

- Kumar, A. et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC-MS/MS. bioRxiv.

- Rethmeier, J. et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134.

- Nabil, N. N. A. M., Abdullah, N. A. F., & Ang, L. S. (2018). Stability analysis on the polymorphic compound of thiourea derivatives: 1,3-bis(1-(4-methylphenyl)ethyl)thiourea. Journal of Physical Science, 29(Supp. 1), 17–23.

- Li, Q. et al. (2012). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(3), 1245-1249.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723790, Thiourea.

- Cheméo. (n.d.). Chemical Properties of Thiourea (CAS 62-56-6).

- Chung, J-U. et al. (2007). Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Potent and Stereospecific TRPV1 Antagonists. Bioorganic & Medicinal Chemistry, 15(18), 6043-53.

- Wikipedia. (n.d.). Thiourea.

- Human Metabolome Database. (2012). Metabocard for Thiourea (HMDB0034155).

- Jokanović, M. et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7545.

- Sigma-Aldrich. (n.d.). 1-(4-chlorobenzyl)-1-methyl-3-phenyl-2-thiourea.

- Lee, J. et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". Bioorganic & Medicinal Chemistry, 12(2), 371-85.

- Drabowicz, J. et al. (2023). Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases. Molecules, 28(23), 7859.

- Lee, J. et al. (2005). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 131-135.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034243, Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio-.

- Lee, J. et al. (2004). N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: Analysis of structure-activity relationships for the 'C-Region'. Bioorganic & Medicinal Chemistry, 12(2), 371-385.

- Fijałek, Z. et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 17769-17783.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 8. Thiourea (CICADS 49, 2003) [inchem.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 1-(4-Methylbenzyl)-2-thiourea and its Analogs

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This guide provides a comprehensive overview of the potential biological activities of 1-(4-Methylbenzyl)-2-thiourea. It is important to note that while the thiourea scaffold is a well-studied pharmacophore, publicly available research specifically detailing the biological profile of this compound is limited. Therefore, this document synthesizes information from studies on closely related thiourea derivatives to infer the probable activities, mechanisms of action, and experimental evaluation strategies for the target compound. All protocols and data presented are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.

Introduction: The Thiourea Scaffold - A Privileged Structure in Medicinal Chemistry

Thiourea, an organosulfur compound, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of biological applications.[1] The thiourea moiety -(NH-C(S)-NH)- is considered a "privileged structure," as it can interact with various biological targets through hydrogen bonding and hydrophobic interactions.[2] This versatility has led to the development of thiourea derivatives with demonstrated antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4] The biological activity of these compounds is often modulated by the nature of the substituents on the thiourea core.[2] This guide focuses on this compound, a monosubstituted thiourea, and explores its potential biological activities based on the established knowledge of its chemical class.

Synthesis of this compound: A General Approach

The synthesis of monosubstituted thioureas like this compound is typically a straightforward process. A common and efficient method involves the reaction of an amine with an isothiocyanate.[5] For the synthesis of the title compound, 4-methylbenzylamine would be reacted with a source of thiocyanic acid or an equivalent reagent.

A general synthetic workflow is outlined below:

Caption: General synthetic scheme for this compound.

Potential Biological Activities and Mechanisms of Action

Based on extensive research on analogous compounds, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Thiourea derivatives are well-documented as potential anticancer agents.[6] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and interference with critical cellular signaling pathways.[7]

Probable Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, including:

-

Protein Tyrosine Kinases (PTKs): These enzymes are key components of signaling pathways that regulate cell growth, differentiation, and survival.[7]

-

Topoisomerases: These enzymes are involved in DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.[6]

-

Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.[6]

-

-

Signaling Pathway Modulation: Thiourea derivatives can interfere with signaling cascades that are often dysregulated in cancer, such as the RAS-RAF-MAPK pathway, which is critical for cell survival and proliferation.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action of 1-(4-Methylbenzyl)-2-thiourea: A Technical Guide for Researchers

Foreword: Charting the Unexplored Territory of a Novel Thiourea Derivative

In the vast and ever-expanding landscape of drug discovery, thiourea derivatives have consistently emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Their inherent ability to engage in diverse non-covalent interactions has positioned them as potent modulators of various enzymatic and cellular processes. This guide delves into the hypothetical, yet scientifically grounded, mechanism of action of a specific, under-investigated member of this family: 1-(4-Methylbenzyl)-2-thiourea . While direct experimental evidence for this particular compound remains elusive in publicly accessible literature, this document, drawing upon established principles of medicinal chemistry and the known biological profiles of structurally similar analogs, aims to provide a comprehensive framework for its investigation. We will explore its potential molecular targets, delineate plausible signaling pathways, and furnish detailed experimental protocols to empower researchers in elucidating its definitive mechanism of action.

The Thiourea Scaffold: A Versatile Pharmacophore

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and capacity for hydrogen bonding allow it to interact with a wide array of biological macromolecules.[2] The diverse pharmacological activities attributed to thiourea derivatives, ranging from enzyme inhibition to receptor modulation, underscore the significance of this chemical entity in medicinal chemistry.[1][3]

Deconstructing the Structure: Insights into Potential Bioactivity

The structure of this compound offers crucial clues to its potential biological function.

-

The Benzyl Moiety: The presence of a benzyl group suggests potential interactions with hydrophobic pockets within protein targets. The 4-methyl substitution on the phenyl ring can further influence this interaction, potentially enhancing binding affinity through van der Waals forces and altering the compound's overall lipophilicity.

-

The Thiourea Core: This central component is a key hydrogen bond donor and acceptor, enabling it to form critical interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Based on the known activities of structurally related benzylthiourea and p-tolylthiourea derivatives, we can hypothesize several plausible mechanisms of action for this compound.

Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1)

Several N-benzylthiourea analogs have been identified as potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception.[4][5][6] The 4-substituted benzyl group is a key pharmacophore for high-affinity binding to this receptor.[7]

Hypothesized Signaling Pathway: TRPV1 Antagonism

Caption: Hypothesized antagonism of the TRPV1 receptor by this compound.

Inhibition of Bacterial MreB Protein

S-benzylisothiourea derivatives have been shown to inhibit the bacterial actin-like protein MreB, which is essential for maintaining cell shape in rod-shaped bacteria.[8] Inhibition of MreB leads to defects in cell morphology and ultimately bacterial cell death.

Hypothesized Mechanism: MreB Inhibition

Caption: Postulated inhibition of the bacterial MreB protein by this compound.

Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms, a series of well-defined experimental protocols are essential.

Workflow for Investigating TRPV1 Antagonism

Caption: Experimental workflow for assessing TRPV1 antagonist activity.

Protocol: Calcium Imaging Assay for TRPV1 Antagonism

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading: Wash cells with HBSS and incubate with Fura-2 AM (a calcium indicator dye) in HBSS for 60 minutes at 37°C.

-

Compound Incubation: Wash cells to remove excess dye and incubate with varying concentrations of this compound or vehicle control for 20 minutes.

-

Stimulation and Measurement: Measure baseline fluorescence. Add a fixed concentration of capsaicin (EC₈₀) to all wells and immediately measure the change in fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound and determine the IC₅₀ value.

Workflow for Investigating MreB Inhibition

Caption: Experimental workflow for evaluating MreB inhibitory effects.

Protocol: Bacterial Cell Morphology Assay

-

Bacterial Culture: Grow a culture of Escherichia coli or Bacillus subtilis to mid-log phase in LB broth.

-

Compound Treatment: Treat the bacterial cultures with this compound at its MIC and 2x MIC for 2-4 hours. Include a vehicle-treated control.

-

Cell Staining: Stain the bacterial cells with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

-

Microscopy: Visualize the cells using fluorescence microscopy.

-

Image Analysis: Analyze the images to assess changes in cell shape (e.g., rounding, filamentation) compared to the control.

Quantitative Data Summary and Structure-Activity Relationship (SAR) Insights

While no specific quantitative data exists for this compound, we can infer potential structure-activity relationships from related compounds.

| Analog Series | Substitution on Benzyl Ring | Observed Activity | Reference |

| N-Benzyl-N'-[4-(methylsulfonylamino)benzyl]thiourea | 4-tert-Butyl | High affinity TRPV1 antagonist | [7] |

| S-Benzylisothiourea | 2,4-Dichloro | Enhanced antibacterial activity | [8] |

| 1-(4-Acetylphenyl)-3-benzylthiourea | 4-Nitro | Significantly improved cytotoxic potency | [9] |

These examples suggest that substitutions on the benzyl ring can significantly modulate the biological activity of thiourea derivatives. The 4-methyl group in this compound is an electron-donating group, which might influence its interaction with target proteins differently than electron-withdrawing groups.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferential, overview of the potential mechanism of action of this compound. The proposed frameworks for TRPV1 antagonism and MreB inhibition are rooted in the established pharmacology of structurally related compounds and offer a solid foundation for future experimental validation. The provided protocols are designed to be robust and self-validating, enabling researchers to systematically investigate and ultimately define the precise molecular interactions and cellular consequences of this intriguing thiourea derivative. Further research, including target identification studies and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.

References

- Chung, J. U., et al. (2008). Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry, 16(15), 7277-7285.

- Iwai, N., et al. (2007). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. Bioscience, Biotechnology, and Biochemistry, 71(1), 246-248.

- BenchChem. (2025). Structure-Activity Relationship (SAR) of 1-(4-Acetylphenyl)

- Lee, J., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". Bioorganic & Medicinal Chemistry, 12(2), 371-385.

- Butler, A. R., & Hussain, I. (1983). Mechanistic studies in the chemistry of thiourea. Part 2. Reaction with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (3), 317-321.

- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.

- Ilies, M., et al. (2020).

- Gomez-Alonso, S., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

- Al-Omair, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 390-421.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Gomez-Alonso, S., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.

- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2014).

- Chung, J. U., et al. (2007). Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Potent and Stereospecific TRPV1 Antagonists. Bioorganic & Medicinal Chemistry, 15(18), 6043-6053.

- PubChem. (n.d.). p-Tolylthiourea.

- Duque, J., et al. (2009). 1-(o-Tolyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(3), o597.

- Lee, J., et al. (2004). N-[4-(Methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: Analysis of structure-activity relationships for the 'C-Region'. Bioorganic & Medicinal Chemistry, 12(2), 371-385.

- National Technical Information Service. (1982). Information Profiles on Potential Occupational Hazards: Thiourea and Compounds.

- PubChem. (n.d.). N-(Phenylmethyl)thiourea.

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-[4-(methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the "C-Region" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Preamble: The Scientific Case for 1-(4-Methylbenzyl)-2-thiourea

An In-Depth Technical Guide to 1-(4-Methylbenzyl)-2-thiourea: Synthesis, Prospective Biological Activity, and Mechanistic Insights

In the landscape of medicinal chemistry, the thiourea scaffold (R¹R²N)(R³R⁴N)C=S represents a "privileged structure"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1] Its remarkable versatility stems from the unique chemical nature of the thiocarbonyl group and the two amino groups, which can engage in a multitude of non-covalent interactions, such as hydrogen bonding and metal coordination, with biological targets.[1][2] This has led to the development of thiourea derivatives with a vast spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, and antioxidant activities.[2][3]

This guide focuses on a specific, yet under-researched, member of this family: This compound (CAS: 103854-74-6).[4][5] While extensive literature exists for the broader class of N-substituted thioureas, dedicated studies on this particular molecule are sparse. Therefore, this document serves as a prospective technical guide, synthesizing established principles of thiourea chemistry and pharmacology to build a robust profile for this compound. We will elucidate a reliable synthetic pathway, project its likely biological activities based on structure-activity relationship (SAR) data from close analogs, provide detailed experimental protocols for its evaluation, and propose potential mechanisms of action. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this promising molecule.

Synthesis and Characterization: A Protocol Grounded in Chemical Principles

The synthesis of N-monosubstituted thioureas is most reliably achieved through the reaction of an isothiocyanate with ammonia. This nucleophilic addition is a high-yielding and straightforward method, making it the logical choice for producing this compound.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 4-methylbenzyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Rationale: This protocol is designed for efficiency and purity. The in-situ formation of the isothiocyanate from the corresponding halide and potassium thiocyanate is a well-established and cost-effective method.[6] The subsequent reaction with aqueous ammonia provides the target mono-substituted thiourea directly. Acetone is chosen as the solvent for the first step due to its ability to dissolve the organic starting material and the thiocyanate salt.

Step 1: Synthesis of 4-Methylbenzyl Isothiocyanate

-

To a stirred solution of 4-methylbenzyl chloride (1 equivalent) in acetone (5 mL per gram of chloride), add potassium thiocyanate (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride (KCl).

-

Evaporate the acetone from the filtrate under reduced pressure to yield crude 4-methylbenzyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-methylbenzyl isothiocyanate (1 equivalent) in ethanol (10 mL per gram).

-